molecular formula C11H12N2O B6230463 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 2137036-88-3

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B6230463
CAS No.: 2137036-88-3
M. Wt: 188.2
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Description

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromoacetophenone and imidazole.

    Nucleophilic Substitution: Imidazole is reacted with 3-bromoacetophenone under basic conditions to form 3-(1H-imidazol-1-yl)acetophenone.

    Reduction: The ketone group in 3-(1H-imidazol-1-yl)acetophenone is reduced to an alcohol using a chiral reducing agent such as ®-CBS catalyst (Corey-Bakshi-Shibata catalyst) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of cost-effective and scalable chiral catalysts.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in various substitution reactions, such as N-alkylation or N-acylation, using appropriate alkylating or acylating agents.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-(1H-imidazol-1-yl)acetophenone.

    Reduction: 1-(3-(1H-imidazol-1-yl)phenyl)ethane.

    Substitution: N-alkyl or N-acyl derivatives of the imidazole ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential lead for drug development, particularly in antifungal and anticancer research.

    Biochemical Studies: It can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol exerts its effects depends on its application:

    Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can mimic natural ligands, binding to receptors and modulating their activity.

Molecular Targets and Pathways:

    Enzymes: Cytochrome P450 enzymes, which are involved in drug metabolism.

    Receptors: Histamine receptors, which play a role in immune response and gastric acid secretion.

Comparison with Similar Compounds

    (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-one: The ketone analog, which lacks the hydroxyl group.

Uniqueness:

    Chirality: The (1R) configuration imparts specific stereochemical properties that can influence its interaction with biological targets.

    Functional Groups: The presence of both an imidazole ring and a hydroxyl group allows for diverse chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2137036-88-3

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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